N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline
Description
N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline is an organic compound that features a benzyl group substituted with an ethoxy group and a pyrrolidinophenyl group
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C19H24N2O/c1-2-22-19-11-5-16(6-12-19)15-20-17-7-9-18(10-8-17)21-13-3-4-14-21/h5-12,20H,2-4,13-15H2,1H3 |
InChI Key |
ZGSRIWGMVVTLKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCCC3 |
solubility |
3.1 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: This compound is structurally similar but has a methoxy group instead of an ethoxy group. .
4-Chlorobenzylamine: This compound has a chlorine atom instead of an ethoxy group.
4-Methylbenzylamine: This compound has a methyl group instead of an ethoxy group.
Uniqueness
N-(4-ethoxybenzyl)-4-pyrrolidin-1-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
